Ethyl 3-(4-fluorophenyl)butyrate
Description
Ethyl 3-(4-fluorophenyl)butyrate (systematic name: ethyl 4-(4-fluorophenyl)butanoate) is an ester derivative featuring a fluorinated aromatic ring linked to a four-carbon aliphatic chain. These compounds are characterized by their aromatic fluorine substituent, which enhances lipophilicity and electronic effects, making them valuable in pharmaceuticals, agrochemicals, and materials science . For instance, ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS: 1999-00-4) is a related intermediate used in synthesizing heterocyclic compounds with biological activity .
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H15FO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
WUMWOGQJNPFHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The fluorophenyl moiety is a common feature among these compounds, but variations in the ester chain, substituents, and additional functional groups lead to distinct properties and applications. Key analogs include:
Key Observations:
- Electronic Effects : Fluorine's electronegativity increases the electron-withdrawing nature of the phenyl ring, enhancing stability and directing reactivity in electrophilic substitutions compared to chloro or bromo analogs .
- Lipophilicity: Fluorophenyl esters exhibit higher logP values than non-fluorinated analogs (e.g., ethyl butyrate), improving membrane permeability in drug candidates .
- Biological Activity : Isoxazole-containing derivatives (e.g., Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) show enhanced antimicrobial activity due to the heterocyclic ring .
Physicochemical Properties
- Melting/Boiling Points: Fluorophenyl esters generally have higher boiling points than non-fluorinated analogs due to increased molecular weight and polarity. For example, ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate melts at 58–59°C , whereas ethyl butyrate (non-fluorinated) is a liquid at room temperature .
- Solubility: Fluorophenyl esters are sparingly soluble in water but miscible with organic solvents like dimethylformamide (DMF) and ethanol, as seen in crystallization studies of isostructural analogs .
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